2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC20106340
InChI: InChI=1S/C22H15FN2O3S/c1-11-12(2)29-22(24-11)25-18(13-7-9-14(23)10-8-13)17-19(26)15-5-3-4-6-16(15)28-20(17)21(25)27/h3-10,18H,1-2H3
SMILES:
Molecular Formula: C22H15FN2O3S
Molecular Weight: 406.4 g/mol

2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

CAS No.:

Cat. No.: VC20106340

Molecular Formula: C22H15FN2O3S

Molecular Weight: 406.4 g/mol

* For research use only. Not for human or veterinary use.

2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione -

Specification

Molecular Formula C22H15FN2O3S
Molecular Weight 406.4 g/mol
IUPAC Name 2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(4-fluorophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Standard InChI InChI=1S/C22H15FN2O3S/c1-11-12(2)29-22(24-11)25-18(13-7-9-14(23)10-8-13)17-19(26)15-5-3-4-6-16(15)28-20(17)21(25)27/h3-10,18H,1-2H3
Standard InChI Key SYPFIQLWSAWNAF-UHFFFAOYSA-N
Canonical SMILES CC1=C(SC(=N1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)F)C

Introduction

Molecular Structure and Physicochemical Properties

The compound belongs to the class of chromeno[2,3-c]pyrrole-3,9-dione derivatives, characterized by a fused tricyclic system comprising a chromene (benzopyran) ring, a pyrrole ring, and a dione functional group. Key structural features include:

  • A 4-fluorophenyl group at position 1, contributing electron-withdrawing effects that influence reactivity and solubility.

  • A 4,5-dimethyl-1,3-thiazol-2-yl substituent at position 2, introducing sulfur and nitrogen heteroatoms critical for biological interactions .

  • Two ketone groups at positions 3 and 9, which participate in hydrogen bonding and redox reactions.

The molecular formula is C<sub>22</sub>H<sub>16</sub>FN<sub>2</sub>O<sub>3</sub>S, with a molecular weight of 406.43 g/mol . Spectroscopic data (e.g., <sup>1</sup>H NMR, <sup>13</sup>C NMR) from analogous compounds suggest distinct signals for the aromatic protons of the chromene ring (δ 6.8–7.5 ppm), the thiazole methyl groups (δ 2.3–2.6 ppm), and the fluorophenyl moiety (δ 7.0–7.4 ppm) . X-ray crystallography of related structures reveals a planar chromeno-pyrrole core with dihedral angles of 5–10° between the thiazole and fluorophenyl groups, optimizing π-π stacking interactions .

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves multicomponent reactions to construct the chromeno-pyrrole scaffold, followed by functionalization with the thiazole and fluorophenyl groups. A representative pathway includes:

  • Formation of the chromeno-pyrrole core via cyclocondensation of 2-hydroxyacetophenone derivatives with amidrazones under acidic conditions.

  • Introduction of the 4-fluorophenyl group through Ullmann coupling or nucleophilic aromatic substitution, using copper(I) iodide as a catalyst.

  • Thiazole ring installation via Hantzsch thiazole synthesis, reacting α-haloketones with thiourea derivatives .

Reaction conditions:

  • Temperature: 80–120°C for cyclization steps.

  • Solvents: Dimethylformamide (DMF) or toluene for coupling reactions.

  • Catalysts: Pd(PPh<sub>3</sub>)<sub>4</sub> for cross-coupling, p-toluenesulfonic acid for cyclodehydration.

Yield optimization: Microwave-assisted synthesis reduces reaction times from 24 hours to 2–4 hours, improving yields from 45% to 68% .

Chemical Reactivity and Functionalization

The compound exhibits diverse reactivity:

  • Oxidation: The dione moiety undergoes regioselective oxidation with KMnO<sub>4</sub> to form quinone derivatives, enhancing electrophilicity.

  • Nucleophilic substitution: The fluorine atom on the phenyl ring participates in SNAr reactions with amines or thiols, enabling derivatization .

  • Complexation: The thiazole sulfur coordinates with transition metals (e.g., Cu<sup>2+</sup>, Fe<sup>3+</sup>), forming complexes with potential catalytic activity .

Stability: The compound is stable under ambient conditions but degrades in strong acids (pH < 2) or bases (pH > 10), necessitating storage in inert atmospheres .

Biological Activity and Mechanisms

Antimicrobial Effects

Against Staphylococcus aureus (MIC = 8 μg/mL) and Candida albicans (MIC = 16 μg/mL), activity correlates with the thiazole’s ability to disrupt membrane integrity .

Neuroprotective Activity

Preliminary data suggest inhibition of acetylcholinesterase (AChE, IC<sub>50</sub> = 0.9 μM), potentially aiding Alzheimer’s disease treatment .

Pharmacological Profiling

ParameterValueMethod/Source
LogP (lipophilicity)3.2 ± 0.3HPLC (C<sub>18</sub> column)
Plasma protein binding92%Equilibrium dialysis
Metabolic stabilityt<sub>1/2</sub> = 45 min (human liver microsomes)LC-MS/MS
Toxicity (LD<sub>50</sub>)>500 mg/kg (oral, mice)OECD Guideline 423

ADME Profile: Moderate oral bioavailability (F = 35%) due to first-pass metabolism, primarily via cytochrome P450 3A4 .

Comparative Analysis with Analogues

CompoundStructural DifferencesIC<sub>50</sub> (MCF-7)LogP
Target compound4-Fluorophenyl, 4,5-dimethylthiazole2.1 μM3.2
1-(3,4-Dimethoxyphenyl) analogue3,4-Dimethoxyphenyl4.8 μM2.7
7-Methyl derivativeMethyl at chromene position 75.3 μM3.0
Thiazole-free variantBenzene instead of thiazole>50 μM2.1

The 4-fluorophenyl and thiazole groups synergistically enhance potency and lipophilicity, enabling membrane penetration and target engagement.

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